Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 102585-50-2
VCID: VC18421223
InChI: InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H
SMILES:
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451.0 g/mol

Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride

CAS No.: 102585-50-2

Cat. No.: VC18421223

Molecular Formula: C27H31ClN2O2

Molecular Weight: 451.0 g/mol

* For research use only. Not for human or veterinary use.

Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride - 102585-50-2

Specification

CAS No. 102585-50-2
Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
IUPAC Name [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;chloride
Standard InChI InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H
Standard InChI Key FNXCLQJRWQGPPM-UHFFFAOYSA-N
Canonical SMILES C[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Identifiers

The compound is systematically named [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate chloride, reflecting its esterified diphenylacetic acid backbone and the protonated 4-methylpiperazine group . Key identifiers include:

PropertyValueSource
CAS No.102585-50-2
Molecular FormulaC27H31ClN2O2\text{C}_{27}\text{H}_{31}\text{ClN}_{2}\text{O}_{2}
Molecular Weight451.0 g/mol
IUPAC Name[2-(4-Methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate chloride
SynonymsFC 644; Acetic acid, diphenyl-, beta-(4-methyl-1-piperazinyl)phenethyl ester, hydrochloride

The hydrochloride salt enhances solubility, a critical feature for pharmaceutical formulations .

Computed Physicochemical Properties

PubChem’s computational data provides insights into the compound’s behavior :

PropertyValueSignificance
Hydrogen Bond Donor Count1Indicates one site for hydrogen bonding (HCl)
Hydrogen Bond Acceptor Count4Reflects oxygen and nitrogen lone pairs
Rotatable Bond Count8Suggests conformational flexibility
Topological Polar Surface Area34 ŲPredicts moderate membrane permeability
Heavy Atom Count32Correlates with molecular complexity

The compound’s Topological Polar Surface Area (TPSA) of 34 Ų places it within the range of orally bioavailable drugs, though its high molecular weight (451.0 g/mol) may limit passive diffusion .

Stereochemical and Structural Features

The molecule contains one undefined stereocenter, introducing potential for enantiomeric diversity . The piperazine ring adopts a chair conformation, while the diphenylacetic ester group introduces steric bulk, likely influencing receptor binding interactions.

Synthesis and Derivative Chemistry

General Synthetic Route

The synthesis involves esterification of diphenylacetic acid with a phenethyl alcohol derivative bearing a 4-methylpiperazine group, followed by hydrochloride salt formation. A representative pathway includes:

  • Esterification: Reacting diphenylacetic acid with 2-(4-methylpiperazin-1-yl)-2-phenylethanol in the presence of a coupling agent (e.g., DCC).

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Optimized Esterification Protocols

Recent advances in esterification, such as those reported for structurally similar compounds, employ K2_2CO3_3-mediated alkylation with iodomethane in acetone . For example, methyl 2,2-diphenylpent-4-enoate was synthesized in 97% yield using this method . Adapting these conditions could streamline the production of the target compound:

StepReagents/ConditionsOutcome
DeprotonationK2_2CO3_3, acetoneActivates carboxylate nucleophile
AlkylationCH3_3I, 18 h, room temperatureForms ester bond
WorkupH2_2O, EtOAc extractionIsolates product

This method avoids harsh acids, improving functional group tolerance .

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